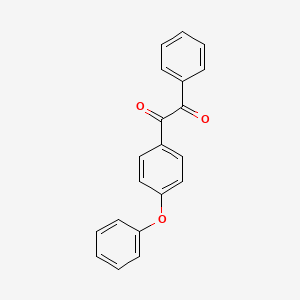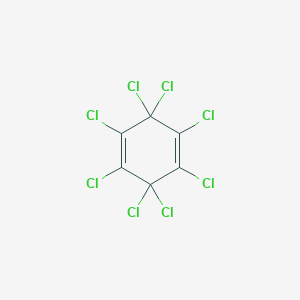
1,2,3,3,4,5,6,6-Octachlorocyclohexa-1,4-diene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,3,4,5,6,6-Octachlorocyclohexa-1,4-diene is a highly chlorinated organic compound It is a derivative of cyclohexa-1,4-diene, where eight hydrogen atoms are replaced by chlorine atoms
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3,3,4,5,6,6-Octachlorocyclohexa-1,4-diene typically involves the chlorination of cyclohexa-1,4-diene. The reaction is carried out under controlled conditions to ensure the selective addition of chlorine atoms. Common reagents used in this process include chlorine gas (Cl₂) and a suitable solvent such as carbon tetrachloride (CCl₄). The reaction is usually conducted at low temperatures to prevent over-chlorination and to maintain the integrity of the diene structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the chlorination process.
化学反应分析
Types of Reactions: 1,2,3,3,4,5,6,6-Octachlorocyclohexa-1,4-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of chlorinated cyclohexane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to produce partially dechlorinated products.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed:
Oxidation: Chlorinated cyclohexane derivatives.
Reduction: Partially dechlorinated cyclohexane derivatives.
Substitution: Hydroxylated or aminated cyclohexane derivatives.
科学研究应用
1,2,3,3,4,5,6,6-Octachlorocyclohexa-1,4-diene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other chlorinated compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly in the area of antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of pesticides and herbicides.
作用机制
The mechanism of action of 1,2,3,3,4,5,6,6-Octachlorocyclohexa-1,4-diene involves its interaction with molecular targets such as enzymes and cellular membranes. The compound’s high chlorine content allows it to form strong interactions with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
相似化合物的比较
1,2,3,4,5,6-Hexachlorocyclohexane: A less chlorinated analogue with six chlorine atoms.
1,2,3,4,5,6-Hexachlorocyclohexa-1,4-diene: Another derivative with six chlorine atoms and a similar diene structure.
1,2,3,3,4,5,6,6-Octafluorocyclohexa-1,4-diene: A fluorinated analogue with similar structural features but different chemical properties.
Uniqueness: 1,2,3,3,4,5,6,6-Octachlorocyclohexa-1,4-diene is unique due to its high degree of chlorination, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its interactions with biological systems make it a valuable compound for research and industrial applications.
属性
CAS 编号 |
61626-02-6 |
|---|---|
分子式 |
C6Cl8 |
分子量 |
355.7 g/mol |
IUPAC 名称 |
1,2,3,3,4,5,6,6-octachlorocyclohexa-1,4-diene |
InChI |
InChI=1S/C6Cl8/c7-1-2(8)6(13,14)4(10)3(9)5(1,11)12 |
InChI 键 |
XPUWFYVGSXQXCN-UHFFFAOYSA-N |
规范 SMILES |
C1(=C(C(C(=C(C1(Cl)Cl)Cl)Cl)(Cl)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2-Dimethyl-4-[2-(phenylsulfanyl)ethenyl]-3,6-dihydro-2H-pyran](/img/structure/B14587301.png)


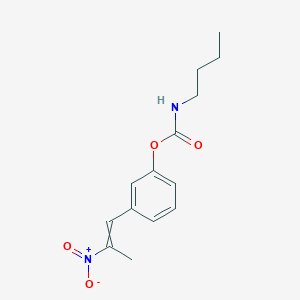
![N'-[(4-Fluorophenyl)methyl]-N-(2-hydroxyethyl)-N-methylthiourea](/img/structure/B14587337.png)
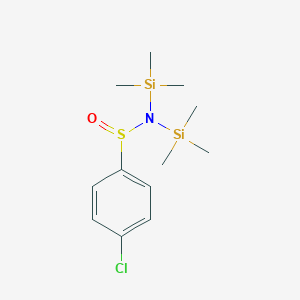

![2-[(18-Bromooctadecyl)oxy]oxane](/img/structure/B14587367.png)
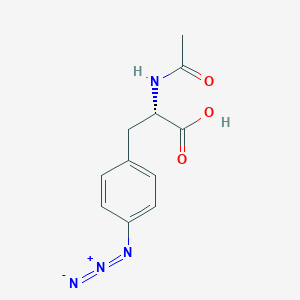
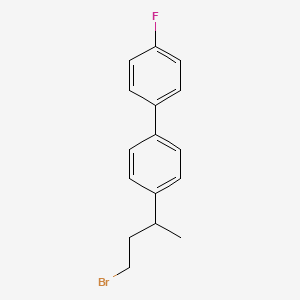
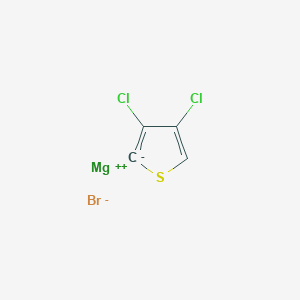
![Propanamide, N-ethyl-3-[[2-[methyl(phenylmethyl)amino]ethyl]amino]-](/img/structure/B14587395.png)

